molecular formula C10H11N3O B13991943 3H-Pyrazol-3-one, 5-amino-1,2-dihydro-1-methyl-4-phenyl-

3H-Pyrazol-3-one, 5-amino-1,2-dihydro-1-methyl-4-phenyl-

Cat. No.: B13991943
M. Wt: 189.21 g/mol
InChI Key: AXOTVDVQKAEJPE-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2-dihydro-1-methyl-4-phenyl-3H-pyrazol-3-one is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and as a precursor for various synthetic applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-amino-2-methyl-4-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H11N3O/c1-13-9(11)8(10(14)12-13)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H,12,14)

InChI Key

AXOTVDVQKAEJPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1)C2=CC=CC=C2)N

Origin of Product

United States

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